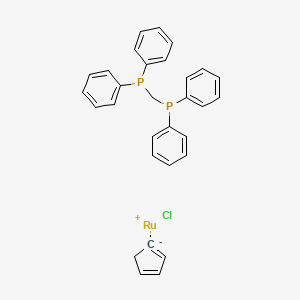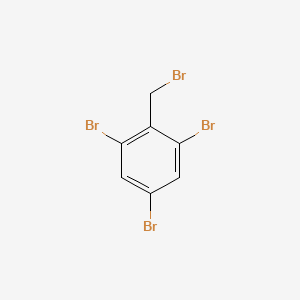
Azido-PEG4-formylhydrazine-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG4-formylhydrazine-Boc is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent containing an Azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing Alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG4-formylhydrazine-Boc is synthesized through a series of chemical reactions involving the introduction of the Azide group and the Boc (tert-butoxycarbonyl) protecting group. The synthesis typically involves the following steps:
Formation of PEG4: The PEG4 (polyethylene glycol) chain is synthesized or obtained commercially.
Introduction of Azide Group: The Azide group is introduced through a reaction with sodium azide.
Formylation: The PEG4 chain is then formylated to introduce the formylhydrazine group.
Boc Protection: Finally, the Boc protecting group is added to protect the formylhydrazine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG4-formylhydrazine-Boc undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the Azide group with an Alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the Azide group with strained Alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained Alkynes like DBCO or BCN.
Major Products Formed
CuAAC: Forms triazole-containing products.
SPAAC: Forms similar triazole-containing products but without the need for a copper catalyst.
Aplicaciones Científicas De Investigación
Azido-PEG4-formylhydrazine-Boc has a wide range of applications in scientific research:
Mecanismo De Acción
Azido-PEG4-formylhydrazine-Boc exerts its effects through click chemistry reactions. The Azide group reacts with Alkyne groups to form stable triazole linkages. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-Boc: Similar in structure but lacks the formylhydrazine group.
Azido-PEG4-NHS: Contains an NHS ester group instead of the formylhydrazine group.
Uniqueness
Azido-PEG4-formylhydrazine-Boc is unique due to its combination of the Azide group, PEG4 chain, formylhydrazine group, and Boc protecting group. This combination allows it to participate in a wide range of click chemistry reactions and makes it particularly useful in the synthesis of PROTACs .
Propiedades
Fórmula molecular |
C14H27N5O7 |
|---|---|
Peso molecular |
377.39 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |
Clave InChI |
OGJFAXLUGYVXKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



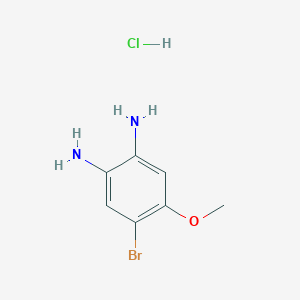

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
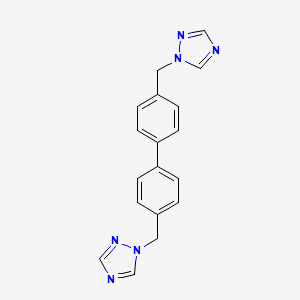

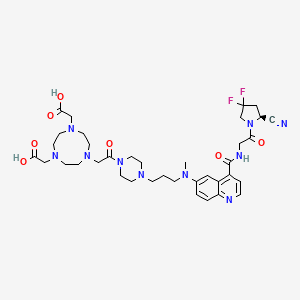


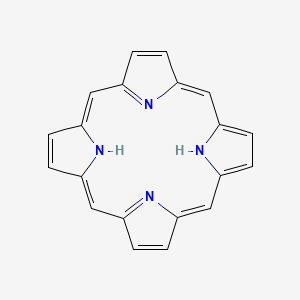
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
